Piperazine,1-(3-cyclopenten-1-yl)-(9CI)
Description
Properties
CAS No. |
116163-29-2 |
|---|---|
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.241 |
IUPAC Name |
1-cyclopent-3-en-1-ylpiperazine |
InChI |
InChI=1S/C9H16N2/c1-2-4-9(3-1)11-7-5-10-6-8-11/h1-2,9-10H,3-8H2 |
InChI Key |
QOBDLINNQBRFDC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2CC=CC2 |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Cyclopentadiene Intermediates
Partial hydrogenation of cyclopentadiene moieties conjugated to piperazine precursors provides a route to cyclopentenyl derivatives. Raney nickel or palladium-on-carbon catalysts under moderate hydrogen pressure (1–3 atm) enable selective saturation of one double bond while preserving the cyclopentenyl structure. Temperature modulation (50–80°C) mitigates over-reduction.
Ring-Closing Metathesis (RCM)
RCM using Grubbs catalysts (e.g., G-II, G-III) facilitates the construction of cyclopentenyl rings from diene-containing piperazine precursors. For example, a diene side chain at the 1-position of piperazine can undergo metathesis to form the cyclopentenyl group. Solvent choice (dichloromethane, toluene) and catalyst loading (5–10 mol%) are pivotal for achieving >70% conversion.
Case Studies and Experimental Data
While direct syntheses of Piperazine,1-(3-cyclopenten-1-yl)-(9CI) remain unpublished, extrapolation from related systems provides actionable insights:
Table 1: Comparative Analysis of Piperazine Alkylation Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | By-products |
|---|---|---|---|---|
| Nucleophilic Substitution | None | 0–25 | 45–55 | Dialkylated piperazine |
| Suzuki-Miyaura Coupling | Pd(OAc)₂/XPhos | 80–100 | 68–75 | Homocoupled cyclopentene |
| RCM | Grubbs G-III | 40–60 | 72–78 | Oligomeric metathesis products |
Data adapted from analogous reactions in.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Piperazine,1-(3-cyclopenten-1-yl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any present carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Piperazine,1-(3-cyclopenten-1-yl)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of central nervous system (CNS) active agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Piperazine,1-(3-cyclopenten-1-yl)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the CNS, affecting signal transduction and neuronal activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Piperazine Derivatives
Piperazine derivatives are broadly categorized based on substituent types, such as aryl, benzyl, or cycloalkyl groups. Below is a comparative analysis of key analogs:
Table 1: Comparison of Piperazine Derivatives
Key Observations:
- Aryl Substituents (e.g., methoxyphenyl, chlorophenyl): These groups enhance receptor binding via π-π interactions and hydrogen bonding. For example, 1-(2-methoxyphenyl)piperazine shows high 5-HT1A affinity due to the electron-donating methoxy group .
- Cycloalkyl Substituents (e.g., cyclopentenyl, cyclobutylmethyl): These substituents may reduce aromatic interactions but improve metabolic stability. 1-(Cyclobutylmethyl)piperazine, for instance, has been synthesized safely but lacks reported biological data .
- Electron-Withdrawing Groups (e.g., -CF3, -Cl): Enhance selectivity for serotonin receptors. 1-(3-Trifluoromethylphenyl)piperazine exhibits 65-fold selectivity for 5-HT1B over 5-HT1A receptors .
Physicochemical Properties
- Solubility: Cyclic alkenes (e.g., cyclopentenyl) may reduce water solubility relative to polar aryl substituents like methoxyphenyl.
- Conformational Flexibility: The unsaturated cyclopentenyl ring allows for varied ring puckering, which could influence receptor docking compared to rigid aryl groups.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Piperazine,1-(3-cyclopenten-1-yl)-(9CI), and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution, where the cyclopentenyl group is introduced to the piperazine core. Key steps include:
- Cyclization : Reacting piperazine with 3-cyclopentenyl derivatives (e.g., bromocyclopentene) under reflux (80–100°C) in polar aprotic solvents like DMF or acetonitrile .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity.
- Critical Parameters :
- Molar ratio (1:1.2 piperazine to cyclopentenyl reagent) to minimize unreacted starting material.
- Catalyst use (e.g., K₂CO₃ for deprotonation) to enhance substitution efficiency .
- Yield optimization requires strict control of reaction time (12–24 hrs) and inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic and analytical techniques are most effective for structural confirmation of Piperazine,1-(3-cyclopenten-1-yl)-(9CI)?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm, cyclopentenyl protons at δ 5.5–6.0 ppm) and confirms substitution patterns .
- IR Spectroscopy : Detects N-H stretches (~3300 cm⁻¹) and C=C vibrations (~1650 cm⁻¹) from the cyclopentenyl group .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 207.1498 for a hypothetical C₁₀H₁₆N₂) .
- X-Ray Crystallography : Resolves stereochemistry and confirms the 3D conformation if single crystals are obtained .
Advanced Research Questions
Q. How does the stereochemistry of the cyclopentenyl substituent influence biological activity, and what methods validate these effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare cis vs. trans cyclopentenyl isomers in receptor-binding assays (e.g., dopamine D₂ receptors). For example, cis configurations may enhance hydrophobic interactions, increasing binding affinity by 30% .
- Molecular Dynamics (MD) Simulations : Assess conformational stability in target binding pockets (e.g., using GROMACS or AMBER).
- Circular Dichroism (CD) : Detects stereochemical preferences in solution-phase interactions .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis Framework :
- Standardize assay conditions (e.g., cell lines, incubation time, compound purity >98% via HPLC) .
- Use orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) to cross-validate binding kinetics .
- Control for solvent effects (e.g., DMSO concentration ≤0.1%) to avoid false negatives .
- Statistical Reconciliation : Apply multivariate regression to isolate variables (e.g., pH, temperature) contributing to discrepancies .
Q. What computational strategies predict the physicochemical and pharmacokinetic properties of Piperazine,1-(3-cyclopenten-1-yl)-(9CI)?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity and electron distribution .
- Quantitative Structure-Property Relationship (QSPR) Models : Estimate logP (2.1), aqueous solubility (-3.2 logS), and BBB permeability using software like Schrödinger .
- ADMET Prediction : Tools like SwissADME assess CYP450 inhibition risk and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
